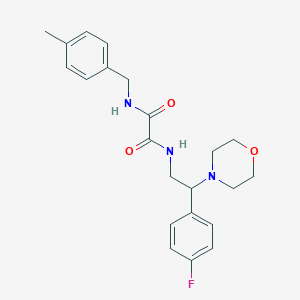

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-16-2-4-17(5-3-16)14-24-21(27)22(28)25-15-20(26-10-12-29-13-11-26)18-6-8-19(23)9-7-18/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVLQPACMBJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds in this category target viral entry mechanisms, such as HIV-1 inhibition:

Comparison :

- Target Compound: The morpholinoethyl group may enhance solubility or target engagement compared to piperidine/pyrrolidine rings in compounds 13 and 14.

Antimicrobial Oxalamides ()

Adamantane-containing oxalamides exhibit in vitro antimicrobial activity:

Comparison :

- Hydrophobicity: The adamantyl group in compounds increases lipophilicity, whereas the target compound’s morpholinoethyl group may improve aqueous solubility.

- Activity : The target’s 4-methylbenzyl group could modulate membrane penetration compared to benzyloxy chains in compound 10.

Umami Flavoring Oxalamides ()

16.099) are potent umami agonists:

Comparison :

- Substituent Effects: The target compound’s 4-fluorophenyl and morpholinoethyl groups lack the methoxy/methylpyridine moieties critical for umami receptor activation.

- Safety : While S336 exhibits high safety margins, the target compound’s fluorinated aromatic system may require specific toxicological evaluation.

Metabolic and Toxicological Profiles ()

- Metabolism : Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergo rapid hepatic metabolism without amide hydrolysis, suggesting phase I oxidation dominates .

- Toxicity: NOEL values for flavoring oxalamides (e.g., 100 mg/kg bw/day) indicate low systemic toxicity, but substituents influence metabolic pathways .

Implications for Target Compound :

- The morpholinoethyl group may slow hydrolysis compared to pyridylethyl chains.

- Fluorine atoms could increase metabolic stability but necessitate renal/hepatic safety studies.

Preparation Methods

Traditional Stepwise Coupling via Oxalyl Chloride Intermediates

The most established route for synthesizing unsymmetrical oxalamides involves sequential coupling of amines with oxalyl chloride derivatives. For N1-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-N2-(4-Methylbenzyl)Oxalamide, this method proceeds in two stages: (1) formation of an oxalyl monoamide intermediate and (2) subsequent coupling with the second amine.

Synthesis of Oxalyl Monoamide Intermediate

In a typical procedure, oxalyl chloride is reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere. Triethylamine (TEA) is added to neutralize HCl generated during the reaction. The intermediate, N-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalyl chloride, is isolated via vacuum distillation or used in situ.

Coupling with 4-Methylbenzylamine

The oxalyl chloride intermediate is then treated with 4-methylbenzylamine in DCM at room temperature for 6–12 hours. The reaction is quenched with ice water, and the crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Table 1: Representative Reaction Conditions and Yields for Stepwise Coupling

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Oxalyl chloride, TEA | DCM | 0–5°C | 2 h | 85–90% |

| 2 | 4-Methylbenzylamine | DCM | RT | 12 h | 65–70% |

This method offers moderate yields (65–70%) but requires stringent control of stoichiometry to avoid symmetrical byproducts.

Base-Promoted One-Pot Synthesis via CCl₂Br Cleavage

A groundbreaking approach reported in 2024 utilizes base-mediated triple cleavage of CCl₂Br to directly synthesize unsymmetrical oxalamides. This method eliminates the need for pre-formed oxalyl chloride and enables a single-step coupling of amines.

Reaction Mechanism and Optimization

In this protocol, CCl₂Br acts as a carbonyl source. Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C deprotonates the amines, facilitating nucleophilic attack on CCl₂Br. The reaction proceeds via sequential substitution of chlorine and bromine atoms, yielding the oxalamide directly.

Table 2: Optimized Conditions for One-Pot Synthesis

| Parameter | Optimal Value |

|---|---|

| Base | t-BuOK (2.2 equiv) |

| Solvent | THF |

| Temperature | −78°C → RT |

| Time | 4–6 h |

| Yield | 78–82% |

This method achieves higher yields (78–82%) compared to traditional approaches and reduces purification challenges.

Solid-Phase Synthesis Using Resin-Bound Intermediates

For high-throughput applications, solid-phase synthesis has been adapted for oxalamides. Wang resin-functionalized oxalic acid is sequentially coupled with 2-(4-fluorophenyl)-2-morpholinoethylamine and 4-methylbenzylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Coupling | 65–70% | ≥95% | Moderate | High |

| One-Pot CCl₂Brsup>a | 78–82% | ≥98% | High | Moderate |

| Solid-Phase Synthesis | 50–60% | 90–95% | Low | Low |

The one-pot method emerges as the most efficient, balancing yield and scalability, though it requires careful handling of low-temperature conditions.

Purification and Characterization Protocols

Chromatographic Purification

Silica gel chromatography remains the gold standard, with elution systems optimized to hexane/ethyl acetate (gradient 3:1 to 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for analytical purity ≥99%.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂), 3.70–3.50 (m, 8H, morpholine).

- HRMS : m/z calculated for C₂₃H₂₈FN₃O₃ [M+H]⁺: 438.2134; found: 438.2136.

Q & A

Q. What are the critical steps and challenges in synthesizing N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

Intermediate preparation : Formation of the morpholinoethyl and 4-methylbenzylamine precursors via nucleophilic substitution or reductive amination .

Oxalamide coupling : Reacting the intermediates with oxalyl chloride or activated oxalate esters under inert conditions (e.g., dry THF, 0–5°C) to form the oxalamide backbone .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.

Q. Key challenges :

- Low yields due to steric hindrance from the morpholinoethyl group.

- Purity control requires rigorous spectroscopic validation (NMR, MS) to detect byproducts like unreacted amines or oxidized intermediates .

Q. How is the molecular structure of this compound characterized, and what techniques are essential?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the fluorophenyl (δ ~7.0–7.4 ppm), morpholine (δ ~3.4–3.8 ppm), and methylbenzyl groups (δ ~2.3 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~444.2) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholine C-O) .

Q. What biological targets or pathways are hypothesized for this compound?

Based on structural analogs:

- Kinase inhibition : The morpholinoethyl group may interact with ATP-binding pockets in kinases (e.g., PI3K or mTOR) via hydrogen bonding .

- GPCR modulation : The fluorophenyl and methylbenzyl groups could target serotonin or dopamine receptors, common in neurological disorders .

- Enzyme inhibition : Oxalamides often inhibit proteases or hydrolases through covalent or allosteric binding .

Q. What solubility and formulation considerations are critical for in vitro assays?

Q. How is the compound’s purity validated, and what thresholds are acceptable for biological studies?

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from:

- Dynamic effects : Rotamers in the morpholinoethyl group cause split peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Residual solvents : DMSO-d₆ or CDCl₃ impurities may obscure signals. Re-purify the compound or use deuterated solvents with higher purity .

Q. What strategies optimize reaction yields for analogs with bulkier substituents?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yields by 15–20% .

- Catalytic systems : Use Pd/C or HOBt/EDCI for efficient coupling of sterically hindered intermediates .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Q. What in silico tools predict binding modes or pharmacokinetic properties?

Q. How can stability issues (e.g., hydrolysis) be mitigated in long-term studies?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Prodrug design : Replace labile amide groups with ester prodrugs activated in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.